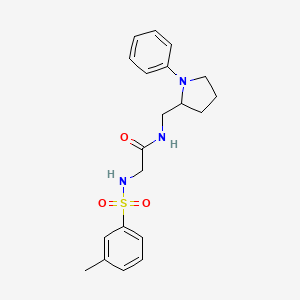

2-(3-methylphenylsulfonamido)-N-((1-phenylpyrrolidin-2-yl)methyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(3-methylphenylsulfonamido)-N-((1-phenylpyrrolidin-2-yl)methyl)acetamide is a synthetic organic compound that belongs to the class of sulfonamides These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-methylphenylsulfonamido)-N-((1-phenylpyrrolidin-2-yl)methyl)acetamide typically involves multiple steps:

Formation of the sulfonamide group: This can be achieved by reacting 3-methylbenzenesulfonyl chloride with an appropriate amine under basic conditions.

Acylation: The resulting sulfonamide is then acylated with 2-bromoacetamide in the presence of a base to form the desired product.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group attached to the phenyl ring.

Reduction: Reduction reactions could target the sulfonamide group, potentially converting it to a sulfonic acid derivative.

Substitution: Nucleophilic substitution reactions may occur at the acetamide moiety.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate, chromium trioxide.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Bases: Sodium hydroxide, potassium carbonate.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a sulfonic acid derivative, while reduction could produce a different amine derivative.

Aplicaciones Científicas De Investigación

Chemistry: As a reagent or intermediate in organic synthesis.

Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.

Medicine: Possible applications as an antimicrobial or anti-inflammatory agent.

Industry: Use in the development of new materials or as a catalyst in chemical processes.

Mecanismo De Acción

The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, sulfonamides typically inhibit bacterial growth by interfering with folic acid synthesis. The molecular targets could include enzymes such as dihydropteroate synthase.

Comparación Con Compuestos Similares

Similar Compounds

Sulfanilamide: A simpler sulfonamide with well-known antimicrobial properties.

N-(2-phenylethyl)-2-(3-methylphenylsulfonamido)acetamide: A structurally similar compound with potential differences in biological activity.

Uniqueness

The unique combination of the sulfonamide group with the pyrrolidine and phenylacetamide moieties in 2-(3-methylphenylsulfonamido)-N-((1-phenylpyrrolidin-2-yl)methyl)acetamide may confer distinct chemical and biological properties, making it a valuable compound for further research.

Actividad Biológica

The compound 2-(3-methylphenylsulfonamido)-N-((1-phenylpyrrolidin-2-yl)methyl)acetamide is a sulfonamide derivative that has gained attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

- Molecular Formula : C17H22N2O2S

- Molecular Weight : 334.44 g/mol

The presence of the sulfonamide group is significant as it often contributes to antimicrobial activity, while the pyrrolidine moiety may enhance its interaction with biological targets.

Sulfonamides typically exert their biological effects by inhibiting bacterial folic acid synthesis. The sulfonamide group mimics para-aminobenzoic acid (PABA), a substrate for bacterial enzymes involved in folate synthesis, thereby blocking the production of folate necessary for nucleic acid synthesis.

Antimicrobial Activity

Research indicates that sulfonamide derivatives exhibit varying degrees of antimicrobial activity against both Gram-positive and Gram-negative bacteria. A study exploring a series of N-substituted phenyl sulfonamides highlighted their effectiveness against common pathogens such as Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | Staphylococcus aureus | 32 µg/mL |

| Compound B | Escherichia coli | 64 µg/mL |

| This compound | Staphylococcus aureus | TBD |

Analgesic and Anti-inflammatory Effects

Some studies suggest that compounds with similar structures may possess analgesic and anti-inflammatory properties. The pyrrolidine ring is often associated with modulation of pain pathways, making it a candidate for further exploration in pain management therapies.

Case Studies

A recent case study evaluated the effects of various sulfonamide derivatives on microbial resistance patterns. The findings indicated that modifications to the sulfonamide structure could enhance efficacy against resistant strains, suggesting that This compound might be developed into a potent antimicrobial agent .

Research Findings

- Quantitative Structure-Activity Relationship (QSAR) : A QSAR analysis conducted on related compounds demonstrated that lipophilicity and electronic properties significantly influence biological activity. The study found that compounds with higher lipophilicity showed improved penetration through bacterial membranes .

- In Vivo Studies : Preliminary in vivo studies have shown promising results in animal models, indicating potential therapeutic applications in treating bacterial infections resistant to conventional antibiotics.

- Safety Profile : Toxicological assessments are ongoing to determine the safety profile of this compound, focusing on its pharmacokinetics and potential side effects.

Propiedades

IUPAC Name |

2-[(3-methylphenyl)sulfonylamino]-N-[(1-phenylpyrrolidin-2-yl)methyl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N3O3S/c1-16-7-5-11-19(13-16)27(25,26)22-15-20(24)21-14-18-10-6-12-23(18)17-8-3-2-4-9-17/h2-5,7-9,11,13,18,22H,6,10,12,14-15H2,1H3,(H,21,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGDBVHXMIFPXJW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)S(=O)(=O)NCC(=O)NCC2CCCN2C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.